

The Isolation of Citral: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, isolation, and characterization of **citral**, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey.

Introduction

Citral, a monoterpene aldehyde, is a key aroma compound responsible for the characteristic lemon scent of various plants. It is a mixture of two geometric isomers, geranial (trans-**citral** or **citral** A) and neral (cis-**citral** or **citral** B). The discovery and isolation of **citral** from natural sources marked a significant milestone in the field of terpenoid chemistry. This technical guide delves into the history of its isolation, detailing the evolution of extraction and purification techniques, and presents the experimental protocols that have been pivotal in its study.

Discovery and Early History

The investigation into the chemical constituents of essential oils in the late 19th century led to the discovery of **citral**. Lemongrass oil, with its high **citral** content (typically 70-85%), was a primary source for these early studies.[1][2]

Key figures in the early history of **citral** research include:

• F. W. Semmler and F. D. Dodge (1890): Independently, these chemists are credited with the initial isolation of **citral** from lemongrass oil.[3]

- Barbier and Bouveault: These French chemists were pioneers in the synthesis of **citral**, which helped to confirm its structure. Their method involved the conversion of methyl heptenone to geranic ester via a Reformatsky reaction, followed by distillation with calcium salts of geranic and formic acids.[4][5]
- Tiemann and Krüger: Their work on the structure elucidation of **citral** was crucial in understanding its chemical nature as an acyclic monoterpenoid aldehyde.[1]

Isolation and Purification Methodologies

The isolation of **citral** from its natural sources has evolved from simple distillation techniques to more sophisticated chromatographic methods.

Steam Distillation

Steam distillation is the most common and historically significant method for extracting essential oils, including **citral**, from plant materials.[2][6] This technique is particularly suitable for volatile compounds that are immiscible with water.

Experimental Protocol: Steam Distillation of Citral from Lemongrass

- Preparation of Plant Material: Fresh or partially dried lemongrass leaves are chopped into small pieces to increase the surface area for efficient oil extraction.[2]
- Apparatus Setup: A distillation flask is filled with the chopped lemongrass. The flask is connected to a steam generator on one side and a condenser on the other. The condenser leads to a collection vessel.
- Distillation Process: Steam is passed through the lemongrass. The hot steam causes the
 plant's essential oil glands to rupture, releasing the volatile citral. The mixture of steam and
 citral vapor travels to the condenser.
- Condensation and Collection: In the condenser, the vapor mixture is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in a receiving flask.

- Separation: The essential oil, being less dense than water, forms a separate layer on top.
 This allows for easy separation using a separatory funnel.[7]
- Drying: Any residual water in the collected oil can be removed by adding a drying agent, such as anhydrous sodium sulfate, followed by filtration.

Logical Workflow for Steam Distillation of Citral

Click to download full resolution via product page

Caption: Workflow for the isolation of **citral** via steam distillation.

Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points.[8] This method is used to purify **citral** from the crude essential oil obtained after steam distillation, separating it from other terpenes and compounds with closer boiling points.[9] Due to **citral**'s sensitivity to heat, vacuum fractional distillation is often preferred to reduce the boiling point and prevent degradation.[10]

Experimental Protocol: Fractional Distillation of Lemongrass Oil

- Apparatus Setup: A round-bottom flask is charged with the crude lemongrass oil. A
 fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a
 distillation head with a thermometer, a condenser, and a receiving flask. For vacuum
 distillation, the apparatus is connected to a vacuum source.[8][11]
- Heating: The flask is gently heated. The component with the lowest boiling point vaporizes first and rises through the fractionating column.

- Fractionation: The fractionating column provides a large surface area (through glass beads, rings, or indentations) for repeated condensation and vaporization cycles. This process enriches the vapor with the more volatile component as it moves up the column.
- Collection: The vapor of the purified compound reaches the top of the column, passes into the condenser, and is collected as a liquid in the receiving flask. Different fractions are collected at different temperature ranges.
- Monitoring: The temperature at the distillation head is monitored closely. A stable temperature indicates that a pure component is distilling.

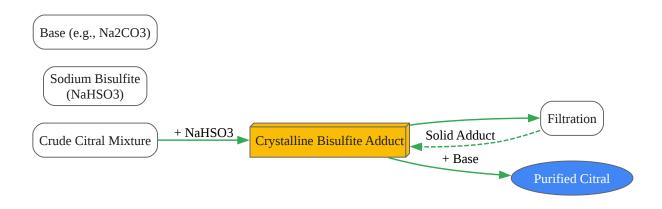
Logical Workflow for Fractional Distillation

Click to download full resolution via product page

Caption: General workflow for the purification of **citral** by fractional distillation.

Sodium Bisulfite Adduct Formation

This chemical method is used for the selective purification of aldehydes like **citral** from a mixture.[9] **Citral** reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The **citral** is then regenerated from the adduct.


Experimental Protocol: Purification of Citral via Sodium Bisulfite Adduct

- Adduct Formation: The crude essential oil is shaken with a saturated solution of sodium bisulfite (NaHSO₃). The aldehyde group of citral reacts with the bisulfite to form a crystalline adduct.[12]
- Separation of Adduct: The solid bisulfite adduct is separated from the liquid mixture by filtration.
- Washing: The collected adduct is washed with a solvent like ether or alcohol to remove any adhering impurities.[9]

- Regeneration of Citral: The purified adduct is treated with a base, such as a sodium carbonate or sodium hydroxide solution, to regenerate the citral. This reverses the adduct formation reaction.[9]
- Extraction: The regenerated citral is then extracted from the aqueous solution using an organic solvent (e.g., ether).
- Purification: The solvent is evaporated to yield purified **citral**.

Signaling Pathway for Sodium Bisulfite Adduct Purification

Click to download full resolution via product page

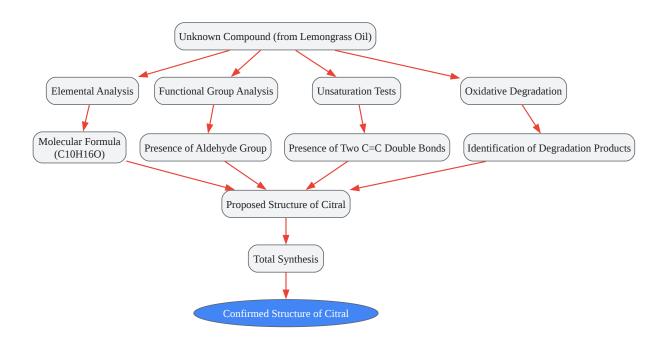
Caption: Chemical pathway for the purification of citral using sodium bisulfite.

Characterization and Structure Elucidation

The determination of **citral**'s chemical structure was a significant achievement in terpene chemistry. Early methods relied on classical chemical degradation and synthesis.

Historical Methods of Structure Elucidation

• Elemental Analysis and Molecular Formula: Early analysis established the molecular formula of **citral** as C₁₀H₁₆O.[4][13]



- Functional Group Analysis: Reactions such as the formation of an oxime with hydroxylamine indicated the presence of a carbonyl group. Oxidation to geranic acid without the loss of carbon atoms confirmed the carbonyl group was an aldehyde.[1]
- Determination of Unsaturation: The addition of bromine to form a tetrabromide derivative indicated the presence of two carbon-carbon double bonds.[4]
- Degradation Studies: Oxidation of citral with agents like potassium permanganate yielded smaller, identifiable molecules such as acetone, levulinic acid, and oxalic acid. These degradation products provided clues to the carbon skeleton and the position of the double bonds.[1]
- Synthesis: The total synthesis of **citral** by chemists like Barbier and Bouveault provided conclusive proof of its structure.[4][5]

Logical Flow for the Historical Structure Elucidation of Citral

Click to download full resolution via product page

Caption: Logical steps in the historical determination of **citral**'s structure.

Modern Analytical Techniques

Modern analytical methods provide rapid and detailed characterization of citral.

 Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the components of essential oils and identifying them based on their mass spectra. GC-MS can easily separate and quantify the geranial and neral isomers of citral. [14][15]

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic
technique used for the separation and quantification of citral, particularly with a UV detector
as citral has a characteristic UV absorption.[16]

Experimental Protocol: GC-MS Analysis of Citral in Lemongrass Oil

- Sample Preparation: A dilute solution of the lemongrass oil is prepared in a suitable solvent (e.g., hexane or ethanol).
- Injection: A small volume of the sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the oil, including the **citral** isomers, are separated based on their boiling points and interactions with the stationary phase of the column.
- Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to a spectral library.
- Quantification: The area under the peak for each **citral** isomer in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Quantitative Data

The following tables summarize key quantitative data for **citral**.

Table 1: Citral Content in Various Essential Oils

Essential Oil Source	Botanical Name	Typical Citral Content (%)	Reference(s)
Lemongrass	Cymbopogon citratus, Cymbopogon flexuosus	65-85	[1][2]
Lemon Myrtle	Backhousia citriodora	90-98	[17]
Litsea Cubeba (May Chang)	Litsea cubeba	70-85	[17]
Lemon Tea-Tree	Leptospermum petersonii	70-80	[17]
Lemon Verbena	Aloysia citrodora	30-35	[17]
Lemon	Citrus limon	2-5	[17]

Table 2: Physical and Chemical Properties of Citral

Property	Value	Reference(s)
Molecular Formula	C10H16O	[1][18]
Molar Mass	152.24 g/mol	[17]
Appearance	Pale yellow liquid	[18][19]
Odor	Strong lemon-like	[18][19]
Boiling Point	229 °C	[17]
Density	~0.89 g/cm ³	[18]
Solubility	Insoluble in water; soluble in ethanol, ether	[18]
Isomers	Geranial (trans-citral, citral A), Neral (cis-citral, citral B)	[1][18]

Conclusion

The journey of **citral**, from its initial isolation from lemongrass to its detailed characterization by modern analytical techniques, showcases the advancement of natural product chemistry. The historical methods of steam distillation and fractional distillation, though refined over time, remain fundamental to its extraction and purification. The elucidation of its structure through classical chemical methods laid the groundwork for understanding terpenoid chemistry. Today, with a comprehensive understanding of its properties and sophisticated analytical tools at our disposal, **citral** continues to be a significant compound in the flavor, fragrance, and pharmaceutical industries. This guide provides a foundational understanding for professionals engaged in the research and development of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemistwizards.com [chemistwizards.com]
- 2. How is lemongrass oil extracted? Essential Oil Distiller | Essential oil Extraction Equipment | Supercritical CO2 Extraction | CBD Extraction [essentialoilmach.com]
- 3. worldscientific.com [worldscientific.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. brainly.in [brainly.in]
- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 7. hakon-art.com [hakon-art.com]
- 8. usalab.com [usalab.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. mdpi.com [mdpi.com]
- 11. Purification [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
- 13. karary.edu.sd [karary.edu.sd]
- 14. researchgate.net [researchgate.net]

- 15. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions PMC [pmc.ncbi.nlm.nih.gov]
- 16. dc.etsu.edu [dc.etsu.edu]
- 17. Citral Wikipedia [en.wikipedia.org]
- 18. Citral: Structure, Properties, Uses & Occurrence Explained [vedantu.com]
- 19. Citral | C10H16O | CID 638011 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Isolation of Citral: A Historical and Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094496#discovery-and-history-of-citral-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com